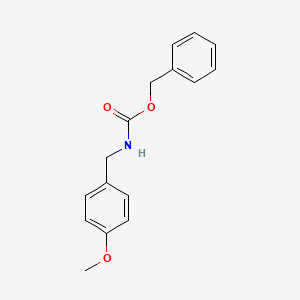

Benzyl (4-methoxybenzyl)carbamate

Description

Benzyl (4-methoxybenzyl)carbamate is a carbamate derivative characterized by a benzyloxycarbonyl (Cbz) group attached to a 4-methoxybenzyl-substituted amine. This compound is frequently utilized as a synthetic intermediate in organic and medicinal chemistry, particularly in the protection of amines during multi-step syntheses .

Properties

Molecular Formula |

C16H17NO3 |

|---|---|

Molecular Weight |

271.31 g/mol |

IUPAC Name |

benzyl N-[(4-methoxyphenyl)methyl]carbamate |

InChI |

InChI=1S/C16H17NO3/c1-19-15-9-7-13(8-10-15)11-17-16(18)20-12-14-5-3-2-4-6-14/h2-10H,11-12H2,1H3,(H,17,18) |

InChI Key |

BESNMQYSMQSNTP-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)CNC(=O)OCC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves the formation of a carbamate linkage between a benzyl or substituted benzyl alcohol and an isocyanate or carbamoyl chloride intermediate. The 4-methoxybenzyl group is introduced either as a protecting group or as part of the nucleophilic alcohol component.

Two main approaches are commonly reported:

Alkylation Using 4-Methoxybenzyl Chloride (PMBCl)

One prevalent method involves the alkylation of carbamate or amino acid derivatives with 4-methoxybenzyl chloride in the presence of a base to scavenge the HCl by-product. This method is effective for synthesizing 4-methoxybenzyl esters and carbamates.

- Procedure: The carboxylic acid or carbamate precursor is treated with PMBCl and a base such as triethylamine or potassium hydroxide.

- Conditions: Reaction is often conducted in polar aprotic solvents like dimethylformamide (DMF) or hexamethylphosphoramide (HMPA).

- Temperature: Heating may be required, especially for hindered substrates (e.g., up to 100 °C).

- Outcome: High yields of PMB carbamates are obtained, useful for further synthetic transformations.

For example, the protection of carboxy groups in amino acids by reaction with PMBCl and triethylamine has been successfully demonstrated, yielding stable PMB esters that can be used in peptide synthesis without racemization.

Transesterification and Carbamate Formation via Methyl Carbamate

A more recent and refined approach involves the preparation of this compound derivatives through a three-step sequence starting from methyl carbamate:

- N-Acetylation of methyl carbamate: Methyl carbamate is acetylated using acetic anhydride in the presence of an acid catalyst (e.g., Amberlyst 15), yielding methyl N-acetylcarbamate.

- Transesterification with 4-methoxybenzyl alcohol: The methyl N-acetylcarbamate undergoes transesterification with 4-methoxybenzyl alcohol in xylene, facilitated by the addition of a base such as diisopropylethylamine to suppress side reactions (e.g., formation of di(4-methoxybenzyl) ether).

- Generation of potassium salt: Treatment of the resulting 4-methoxybenzyl N-acetylcarbamate with potassium tert-butoxide yields the potassium salt form, which is a stable and easy-to-handle reagent.

This potassium salt reagent (PM-BENAC-K) is versatile for nucleophilic substitution reactions with alkyl halides and sulfonates to form N-alkylated carbamates under mild conditions, with good yields and scalability.

Carbamate Formation via Acyl Azide and Isocyanate Intermediates

Another advanced method involves the conversion of activated esters (e.g., pentafluorophenyl esters) into acyl azides, which rearrange to isocyanates. Subsequent reaction with the lithium salt of 4-methoxybenzyl alcohol affords the 4-methoxybenzyl carbamate.

- Advantages: This method allows for the selective introduction of PMB carbamate groups and flexible protection strategies.

- Applications: It is particularly useful in the synthesis of cyclopropene-containing amino acids and other complex molecules where orthogonal protection is required.

Comparative Data Table of Preparation Methods

In-Depth Research Findings and Notes

- Base Selection: Triethylamine is commonly used for scavenging HCl in alkylation reactions; however, other bases such as potassium hydroxide and silver salt intermediates have been shown to improve yields and reduce racemization in amino acid derivatives.

- Reaction Solvents: Polar aprotic solvents like DMF and HMPA facilitate alkylation and transesterification reactions by stabilizing charged intermediates and improving solubility.

- Temperature Effects: Heating is often necessary for hindered substrates or to drive the reaction to completion. For example, 100 °C in DMF was used to obtain satisfactory yields of PMB esters from hindered carboxylic acids.

- Stability of Reagents: The potassium salt reagent PM-BENAC-K is stable at −25 °C for over two years, making it practical for laboratory use and scale-up.

- Deprotection: The 4-methoxybenzyl carbamate group can be selectively removed under mild acidic conditions or by hydrogenolysis, allowing for orthogonal protection strategies in peptide synthesis.

Chemical Reactions Analysis

Types of Reactions: Benzyl (4-methoxybenzyl)carbamate undergoes various chemical reactions, including:

Hydrogenolysis: Removal of the benzyl group using hydrogen gas in the presence of a palladium catalyst.

Oxidation: The methoxy group can be oxidized to a hydroxyl group using reagents like cerium(IV) ammonium nitrate.

Substitution: The carbamate group can be substituted with other nucleophiles under acidic or basic conditions.

Common Reagents and Conditions:

Hydrogenolysis: Palladium on carbon (Pd/C) catalyst, hydrogen gas.

Oxidation: Cerium(IV) ammonium nitrate (CAN).

Substitution: Acidic or basic conditions depending on the desired substitution.

Major Products Formed:

Hydrogenolysis: Benzylamine and 4-methoxybenzyl alcohol.

Oxidation: 4-Hydroxybenzyl carbamate.

Substitution: Various substituted carbamates depending on the nucleophile used.

Scientific Research Applications

Benzyl (4-methoxybenzyl)carbamate is an organic compound with a carbamate functional group and benzyl and 4-methoxybenzyl substituents. It is notable for its stability and reactivity, allowing it to interact with biological and chemical systems. This compound is utilized across various fields due to its properties.

Scientific Research Applications

This compound is used in organic synthesis as a protecting group for amines, preventing unwanted side reactions during the synthesis of complex molecules. The formation of stable carbamate bonds allows for controlled protection and deprotection of amine groups, which is crucial in synthesizing complex organic compounds. The mechanism involves nucleophilic attack by amines on the electrophilic carbon of the carbamate bond.

Specific applications:

- Pharmaceutical and Agrochemical Development this compound contributes to medicinal chemistry through its utilization in the development of pharmaceuticals and agrochemicals.

- Ester Preparation 4-Methoxybenzyl esters are used in peptide synthesis, medicinal chemistry, natural product synthesis, and the development of new methodologies .

- N-Alkylation Construction Benzyl N-acetylcarbamate potassium salt is used as a reagent for the construction of N-alkylacetamide moieties from alkyl halides and alkyl sulfonates .

- Anti-Cancer Research A 4-methoxybenzyl analog exhibited potent growth inhibition against 91% of cancer cell lines in the NCI-60 panel, with GI50 values ranging from 0.16 to 1.9 μM . It was the most potent of all the carbamate analogs in the series, with an average GI50 value of 0.86 μM against all the cancer cell lines . The compound exhibited particularly potent growth inhibition against leukemia subpanel cell lines with GI50 values in the range 0.26–0.37 μM and was also effective against solid tumor cell lines in the renal cancer and breast cancer cell panels with GI50 values of 0.16–0.72 μM and 0.20–0.86 μM, respectively .

- Anti-Inflammatory Activity Tert-butyl 2-(substituted benzamido) phenylcarbamates were synthesized and evaluated for in vivo anti-inflammatory activity . Most of the compounds exhibited promising anti-inflammatory activity within 9 to 12 hours, with inhibition values ranging from 54.239 to 39.021% .

- BACE1 Inhibition Benzyl carbamates of 4-aminosalicylanilides were tested, and one was found to show approximately 28% inhibition of BACE1 at a concentration of 10 μM .

- Organic Synthesis this compound serves as a versatile building block in organic synthesis, facilitating the formation of complex molecules through reactions like coupling, acylation, and amination. A synthesis pathway involves reacting bicyclic amines with benzyloxycarbonyl chloride under controlled conditions, yielding derivatives that can be further modified for specific applications.

- Materials Science this compound is explored for its potential use in synthesizing polymers and other materials with specific mechanical properties. Recent studies have focused on incorporating this compound into polymer matrices to enhance mechanical strength and thermal stability. The unique bicyclic structure contributes to improved performance characteristics compared to traditional polymers.

Mechanism of Action

The mechanism of action of benzyl (4-methoxybenzyl)carbamate primarily involves its role as a protecting group. The carbamate moiety stabilizes the amine group, preventing it from reacting with other reagents during synthesis. The benzyl and 4-methoxybenzyl groups can be selectively removed under specific conditions, allowing for the controlled release of the protected amine .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations :

- Electron-donating groups (e.g., methoxy in 5k) enhance BChE inhibition by stabilizing interactions with the enzyme’s active site .

- Halogenated substituents (e.g., 4-chloro in 5j) improve potency but reduce selectivity compared to methoxy derivatives .

- The absence of a sulfonamide group (e.g., in compound 28) shifts selectivity toward AChE, highlighting the role of auxiliary functional groups in target specificity .

Comparison of Solvent Effects :

Structural Analogues in Drug Development

- Sulfonamide-Based Carbamates: Derivatives like 5k and 5j exhibit nanomolar inhibition of BChE, a target for Alzheimer’s disease. Their sulfonamide groups likely engage in hydrogen bonding with BChE’s peripheral anionic site .

- EGFR Inhibitors : The benzyl carbamate moiety in 2b enhances binding to EGFR’s hydrophobic pocket, demonstrating the importance of lipophilic substituents in kinase inhibition .

- Stereoselective Synthesis : Electron-deficient benzyl carbamates (e.g., nitro-substituted) enable enantioselective cyclization reactions, yielding chiral intermediates for anticoagulant agents .

Biological Activity

Benzyl (4-methoxybenzyl)carbamate is a compound that has garnered attention due to its unique structural properties and potential biological activities. This article explores its biological activity, focusing on its chemical characteristics, mechanisms of action, and applications in medicinal chemistry.

Chemical Structure and Properties

This compound is classified as a carbamate, characterized by the presence of a benzyl group and a 4-methoxybenzyl group attached to the carbamate functional group. Its stability and reactivity stem from the carbamate bond, allowing it to interact effectively with various biological systems. The chemical structure can be represented as follows:

The primary mechanism of action for this compound involves its role as a protecting group for amines in organic synthesis. This property is crucial for preventing unwanted side reactions during the synthesis of complex molecules. The nucleophilic attack by amines on the electrophilic carbon of the carbamate bond facilitates controlled protection and deprotection of amine groups, which is essential in synthesizing pharmaceuticals and agrochemicals.

Antitumor Activity

Recent studies have highlighted the antitumor potential of benzyl carbamate derivatives. For instance, novel benzyl and phenethyl carbamates were evaluated for their antitumor activity against a panel of 60 human cancer cell lines. One particular derivative demonstrated potent growth inhibition across various cancer types, with GI50 values ranging from 0.27 to 1.99 μM, indicating significant efficacy against leukemia and solid tumors .

| Compound | GI50 Value (μM) | Cancer Type |

|---|---|---|

| 7k | 0.27 | Leukemia |

| 7b | 0.41 | Breast |

| 7a | 0.47 | Colon |

Inhibition of BACE1

This compound has also been investigated for its inhibitory effects on β-site amyloid precursor protein cleaving enzyme 1 (BACE1), an important target in Alzheimer's disease research. Certain derivatives showed up to 28% inhibition at a concentration of 10 μM, suggesting potential for further development as therapeutic agents .

Case Studies and Research Findings

Several studies have examined the biological activity of this compound and its derivatives:

- Anticancer Screening : In vitro growth inhibition assays revealed that compounds derived from benzyl carbamates exhibited significant antitumor properties against multiple cancer cell lines, emphasizing their potential in cancer therapy .

- Neuroprotective Potential : Research into BACE1 inhibition indicates that modifications to the benzyl carbamate structure can enhance its neuroprotective effects, which may be beneficial in treating neurodegenerative diseases .

- Synthetic Applications : The compound's utility as a protecting group in organic synthesis has been extensively documented, showcasing its versatility in facilitating complex chemical reactions while maintaining biological activity .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Benzyl (4-methoxybenzyl)carbamate, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves coupling benzyl carbamate with 4-methoxybenzyl derivatives. Key steps include:

-

Protection of amine groups : Use benzyl chloroformate (Cbz-Cl) under basic conditions (e.g., triethylamine) to form the carbamate bond .

-

Coupling reactions : Employ nucleophilic substitution or Buchwald-Hartwig amination for aryl-alkyl bond formation .

-

Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) achieves >95% purity .

Table 1: Comparison of Synthetic Methods

Method Solvent Temp (°C) Yield (%) Purity (%) Reference Nucleophilic Substitution DCM 25 65 92 Buchwald-Hartwig Toluene 80 78 95 Microwave-Assisted DMF 100 82 97

Q. How can structural characterization of this compound be performed to confirm its purity and functional groups?

- Methodological Answer :

- NMR Analysis :

- ¹H NMR : Look for peaks at δ 7.3–7.5 ppm (benzyl aromatic protons) and δ 3.8 ppm (methoxy group) .

- ¹³C NMR : Confirm carbamate carbonyl at ~155 ppm .

- IR Spectroscopy : Carbamate C=O stretch at ~1700 cm⁻¹ and N-H stretch at ~3300 cm⁻¹ .

- Mass Spectrometry : Molecular ion peak [M+H]⁺ matches theoretical molecular weight (e.g., 285.3 g/mol) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data for this compound derivatives?

- Methodological Answer :

- Case Study : Discrepancies in ¹H NMR signals may arise from rotamers or solvent effects.

- Solution : Use deuterated DMSO or elevated temperatures to coalesce split peaks .

- X-ray Crystallography : Resolve ambiguous stereochemistry by analyzing crystal structures .

- Table 2: Common Spectral Contradictions and Solutions

| Issue | Likely Cause | Resolution Technique |

|---|---|---|

| Split aromatic peaks | Rotameric forms | High-temp NMR |

| Missing carbonyl signal | Solvent polarity | Switch to CDCl₃ |

Q. What strategies are effective for studying the biological activity of this compound in enzyme inhibition assays?

- Methodological Answer :

-

Target Identification : Screen against kinases or esterases due to carbamate’s electrophilic carbonyl .

-

Assay Design :

-

Use fluorescence-based assays (e.g., ATPase activity with mant-ATP) .

-

IC₅₀ determination via dose-response curves (10 nM–100 µM range) .

-

Mechanistic Studies : Molecular docking (AutoDock Vina) predicts binding to active sites (e.g., acetylcholinesterase) .

Table 3: Example Bioactivity Data

Target Enzyme IC₅₀ (µM) Assay Type Reference Acetylcholinesterase 2.3 Ellman’s assay Tyrosine Kinase 15.7 Fluorescence

Q. How can researchers troubleshoot low yields in the synthesis of this compound derivatives?

- Methodological Answer :

- Common Issues :

- Incomplete Coupling : Optimize stoichiometry (1.2:1 benzyl carbamate to aryl halide) .

- Side Reactions : Add scavengers (e.g., molecular sieves) to trap moisture .

- Advanced Fixes :

- Use Pd-XPhos catalysts for sterically hindered substrates .

- Switch to flow chemistry for improved heat/mass transfer .

Data Interpretation and Application

Q. What computational tools are recommended for predicting the reactivity of this compound in complex reactions?

- Methodological Answer :

- DFT Calculations (Gaussian 16) : Model transition states for nucleophilic attacks on the carbamate group .

- Machine Learning : Train models on existing carbamate reaction datasets to predict regioselectivity .

Q. How does the 4-methoxy group influence the compound’s solubility and bioavailability compared to non-substituted analogs?

- Methodological Answer :

- LogP Analysis : The methoxy group reduces logP by ~0.5 units, enhancing aqueous solubility (e.g., 12 mg/mL vs. 5 mg/mL for non-substituted) .

- Permeability Assays : Caco-2 cell models show 1.5x higher absorption due to methoxy’s H-bonding capacity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.